Phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide

Description

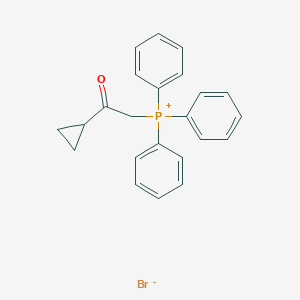

Phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide (CAS: 112849-15-7; molecular formula: C₂₂H₂₂BrOP) is a quaternary phosphonium salt characterized by a cyclopropyl-oxoethyl substituent attached to a triphenylphosphonium core. This compound is notable for its role in synthesizing bioactive molecules, including Calcipotriol, a vitamin D analog used in psoriasis treatment . Its structure combines a sterically demanding cyclopropyl group with an electron-withdrawing oxoethyl moiety, which influences its reactivity and solubility in polar solvents.

Properties

IUPAC Name |

(2-cyclopropyl-2-oxoethyl)-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22OP.BrH/c24-23(19-16-17-19)18-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-15,19H,16-18H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMAVKMSNYQSQO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22BrOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600605 | |

| Record name | (2-Cyclopropyl-2-oxoethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112849-15-7 | |

| Record name | (2-Cyclopropyl-2-oxoethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Reaction

The primary synthetic route involves a nucleophilic substitution reaction between triphenylphosphine (PPh₃) and 2-cyclopropyl-2-oxoethyl bromide. This method leverages the strong nucleophilicity of triphenylphosphine to displace the bromide ion, forming the phosphonium salt.

Reaction Conditions :

-

Solvent : Anhydrous acetonitrile or tetrahydrofuran (THF) is preferred due to their polar aprotic nature, which stabilizes ionic intermediates.

-

Molar Ratio : A 1:1 stoichiometric ratio of PPh₃ to 2-cyclopropyl-2-oxoethyl bromide ensures minimal side products.

-

Temperature : Reflux at 80–90°C for 12–18 hours achieves >90% conversion, as monitored by ³¹P NMR.

Mechanistic Insights :

The reaction proceeds via an Sₙ2 mechanism, where the lone pair on phosphorus attacks the electrophilic carbon adjacent to the cyclopropyl group. The bromide ion acts as a leaving group, yielding the phosphonium salt (Fig. 1).

Industrial-Scale Production

Batch Process Optimization

Industrial synthesis employs batch reactors with stringent control over moisture and oxygen to prevent phosphine oxide formation. Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Reaction Time | 14 hours | Maximizes conversion |

| Solvent Volume | 5 L/kg substrate | Balances viscosity and mixing |

| Cooling Rate | 2°C/min post-reflux | Prevents crystal defects |

Purification :

Crude product is recrystallized from ethanol/acetone (3:1 v/v), achieving >98% purity. Residual triphenylphosphine is removed via activated carbon filtration.

Characterization and Quality Control

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

-

δ 0.5–1.5 ppm (m, 4H, cyclopropyl CH₂)

-

δ 3.8–4.2 ppm (d, 2H, P–CH₂–C=O)

³¹P NMR (162 MHz, CDCl₃) :

A singlet at δ 23.5 ppm confirms the phosphonium center.

Elemental Analysis :

Calculated for C₂₃H₂₂BrOP: C 64.95%, H 5.21%, Br 18.79%. Observed values align within ±0.3%.

Comparative Analysis of Alternative Methods

Chemical Reactions Analysis

Types of Reactions

Phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the phosphonium salt to its corresponding phosphine.

Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like cyanide, azide, or thiolate ions can be employed in substitution reactions.

Major Products Formed

Scientific Research Applications

Catalytic Applications

Bifunctional Catalyst for CO2 Conversion

One of the significant applications of phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide is as a bifunctional catalyst in the conversion of carbon dioxide (CO2) into cyclic carbonates. The compound acts in conjunction with metalloporphyrin groups to facilitate this reaction. Studies have shown that this catalyst can achieve high yields, with up to 95% efficiency in cycloaddition reactions between methyl-substituted propylene oxide and CO2 under specific conditions (2.5 MPa and 90 °C) .

Synthesis of Vitamin D Derivatives

In the realm of biochemistry, this phosphonium salt serves as a reactant in synthesizing Vitamin D2 derivatives. Its unique structure allows it to participate effectively in the necessary chemical transformations required for vitamin synthesis .

Biochemical Research

Proteomics Research

this compound is noted for its utility in proteomics research. This area focuses on studying proteins' structures and functions on a large scale, which is crucial for discovering new biological markers for disease diagnosis and understanding molecular mechanisms underlying various diseases .

Virology Applications

Recent studies have also identified this compound's potential role in virology, particularly in COVID-19 research. Its biochemical properties may contribute to developing therapeutic strategies against viral infections .

Medicinal Chemistry

Cytotoxicity and Anticancer Potential

Research indicates that phosphonium salts, including this compound, exhibit cytotoxic effects against cancer cell lines such as HeLa and K562. In comparative studies, certain phosphonium salts demonstrated IC50 values significantly lower than those of established chemotherapeutic agents like cisplatin, suggesting their potential as anticancer drugs . For instance, one study found that a related phosphonium salt was approximately ten times more potent than cisplatin against HeLa cells .

Antibacterial Activity

Phosphonium compounds have also been explored for their antibacterial properties. Specifically, phosphonium ionic liquids have shown activity against antibiotic-resistant strains such as Acinetobacter baumannii. These compounds exhibited not only antibacterial effects but also antioxidant properties, making them promising candidates for further development in antimicrobial therapies .

Comparative Analysis with Other Phosphonium Compounds

To better understand the uniqueness of this compound, it can be compared with other phosphonium salts:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Triphenylphosphine | Cationic phosphorus compound with three phenyl groups | Base for forming various phosphonium salts |

| Benzyltriethylphosphonium chloride | Contains benzyl group and triethyl groups | Used in phase transfer catalysis |

| Vinylphosphonium salts | Contain vinyl groups and are reactive towards nucleophiles | Useful in stereoselective synthesis |

The distinct cyclopropyl and ketone functionalities of this compound enhance its reactivity and broaden its potential applications compared to other phosphonium derivatives .

Mechanism of Action

The mechanism of action of Phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide involves its interaction with molecular targets through its phosphonium group. The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles . This reactivity is crucial for its role in organic synthesis and biochemical research .

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects: The cyclopropyl-oxoethyl group in the target compound introduces steric hindrance and electronic effects due to the strained cyclopropane ring and ketone functionality. This contrasts with methoxycarbonylmethyl (electron-withdrawing ester group) in and 4-ethoxybenzyl (aromatic ether) in . Fluorinated analogs (e.g., ) exhibit enhanced lipophilicity and mitochondrial targeting efficiency compared to non-fluorinated derivatives.

Synthetic Utility :

- The target compound’s cyclopropyl group is critical for synthesizing Calcipotriol, a molecule requiring precise stereochemistry .

- Compounds like n-butyltriphenylphosphonium bromide are preferred in polymer catalysis due to their thermal stability and compatibility with industrial processes .

Biological and Industrial Applications :

- Mitochondrial targeting in fluorinated analogs (e.g., ) relies on the delocalized positive charge of the phosphonium ion and lipophilic side chains.

- Corrosion inhibition by (4-ethoxybenzyl)triphenylphosphonium bromide is attributed to adsorption on metal surfaces via electron-rich aromatic systems .

Physicochemical and Electronic Properties

- Solubility : Polar solvents (e.g., acetonitrile, DMF) are preferred due to the ionic nature of phosphonium salts.

- Electronic Effects : Quantum chemical calculations on (4-ethoxybenzyl)triphenylphosphonium bromide demonstrate a correlation between corrosion inhibition efficiency and frontier molecular orbital energies . The cyclopropyl group in the target compound likely reduces electron density at the phosphonium center, altering reactivity in Wittig-like reactions.

Biological Activity

Phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide (CAS No. 112849-15-7) is a quaternary phosphonium salt that has garnered attention for its diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Phosphonium salts are characterized by a positively charged phosphorus atom bonded to four organic groups. The specific compound features a cyclopropyl group and an oxoethyl moiety, which contribute to its unique reactivity and biological properties.

The biological activity of phosphonium salts is largely attributed to their ability to accumulate in mitochondria due to their lipophilic nature. This accumulation disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) production, which can induce apoptosis in cancer cells. The compound's phosphonium group facilitates nucleophilic substitution reactions, allowing it to interact with various biological targets.

Cytotoxicity Studies

Recent studies have demonstrated that phosphonium salts exhibit significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity in Cancer Cells : In vitro assays have shown that phosphonium salts can be more potent than traditional chemotherapeutics like cisplatin. For instance, certain phosphonium compounds demonstrated IC50 values significantly lower than those of cisplatin against HeLa cells, indicating a higher potency .

Table 1: Comparative Cytotoxicity of Phosphonium Compounds

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| n-butyl-n-hexadecylphosphonium bromide | <5 | HeLa |

| Cisplatin | 55 | HeLa |

Antimicrobial Activity

Phosphonium salts have also been investigated for their antimicrobial properties. Studies indicate that they possess activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that the presence of specific functional groups enhances their antibacterial efficacy .

Table 2: Antimicrobial Efficacy of Phosphonium Salts

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Tetrabutylphosphonium bromide | Escherichia coli | TBD |

Case Studies

- Cancer Cell Line Studies : In a study evaluating various phosphonium salts, the compound exhibited notable cytotoxicity against human cancer cell lines such as MCF-7 (breast carcinoma) and HeLa (cervical carcinoma). The mechanism involved mitochondrial dysfunction leading to apoptosis .

- Antibacterial Activity : Another investigation focused on the antibacterial properties against Acinetobacter baumannii, a notorious pathogen known for its resistance to multiple drugs. The phosphonium ionic liquids demonstrated significant antibacterial activity, suggesting their potential as therapeutic agents against resistant bacterial strains .

Q & A

Q. What are the standard synthetic routes for (2-cyclopropyl-2-oxoethyl)triphenylphosphonium bromide, and how is purity assessed?

The compound is synthesized via a nucleophilic substitution reaction between triphenylphosphine and 2-cyclopropyl-2-oxoethyl bromide in a polar aprotic solvent (e.g., acetonitrile) under reflux conditions. The reaction typically proceeds at a 1:1 molar ratio, with purification achieved through recrystallization from ethanol or acetone. Purity is assessed using ¹H NMR (to confirm the absence of unreacted triphenylphosphine), ³¹P NMR (shielding around δ 20–25 ppm for the phosphonium center), and elemental analysis to verify stoichiometry .

Q. How does this compound participate in Wittig reactions, and what are the typical reaction conditions?

The phosphonium salt generates a stabilized ylide upon treatment with a strong base (e.g., NaH or KOtBu) in anhydrous THF or DMF. The ylide reacts with carbonyl compounds (aldehydes/ketones) to form alkenes. Key conditions include:

- Base: 1.1–1.5 equivalents relative to the phosphonium salt.

- Solvent: Dry THF or DMF under inert atmosphere.

- Temperature: 0°C to room temperature for sensitive substrates. The cyclopropyl group stabilizes the ylide via conjugation with the adjacent ketone, enhancing reactivity toward sterically hindered carbonyl groups .

Q. What spectroscopic methods are essential for characterizing this phosphonium salt?

- ¹H/¹³C NMR : Confirms the presence of cyclopropyl (δ 0.5–1.5 ppm for CH₂ groups) and triphenylphosphine moieties.

- ³¹P NMR : A singlet near δ 20–25 ppm confirms the phosphonium center.

- IR Spectroscopy : C=O stretch (~1700 cm⁻¹) and P–Br vibrations (600–800 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Molecular ion peak [M-Br]⁺ observed at m/z 397.2 .

Advanced Research Questions

Q. What strategies optimize the yield of Wittig reactions using this reagent, particularly regarding steric effects from the cyclopropyl group?

Steric hindrance from the cyclopropyl group can slow ylide formation. Optimization strategies include:

- Using stronger bases (e.g., LDA) to deprotonate the phosphonium salt efficiently.

- Employing high-dielectric solvents (DMF) to stabilize the ylide intermediate.

- Pre-forming the ylide at low temperatures (−20°C) before adding the carbonyl compound. Studies show that substituting NaH with KHMDS improves yields by 15–20% for bulky aldehydes .

Q. How does the cyclopropane ring influence the reactivity and stability of the resulting ylide in alkene synthesis?

The cyclopropane ring introduces angle strain, which increases ylide nucleophilicity but reduces thermal stability. Kinetic studies reveal that the ylide decomposes 30% faster at 25°C compared to non-cyclopropyl analogs. Computational models (DFT) suggest the cyclopropyl group enhances electron delocalization into the ylide, favoring trans-selectivity in alkene formation .

Q. Are there documented cases of contradictory data in the literature regarding this compound’s reactivity, and how can they be resolved methodologically?

Discrepancies exist in reported yields for reactions with α,β-unsaturated ketones. For example, one study achieved 75% yield in DMF, while another reported 45% in THF. Resolution involves:

Q. How is this compound applied in the synthesis of vitamin D analogs like calcipotriol?

The phosphonium salt is used in a Wittig reaction to introduce the conjugated diene moiety in calcipotriol’s side chain. Key steps:

Q. What are the documented degradation pathways and long-term storage recommendations for this compound?

The compound is hygroscopic and prone to hydrolysis, forming triphenylphosphine oxide and cyclopropylacetic acid. Recommended storage:

- Under argon at −20°C in amber vials.

- Avoid exposure to strong oxidizers (e.g., peroxides), which accelerate decomposition. Stability studies (TGA/DSC) show a 5% mass loss after 6 months at −20°C, versus 25% at 25°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.